molecular formula C13H7Cl2NO B064487 2-(2,4-Dichlorophenoxy)benzonitrile CAS No. 175136-80-8

2-(2,4-Dichlorophenoxy)benzonitrile

Cat. No. B064487
CAS RN: 175136-80-8
M. Wt: 264.1 g/mol
InChI Key: UTLUAJUFCRYPDL-UHFFFAOYSA-N
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Description

“2-(2,4-Dichlorophenoxy)benzonitrile” is a chemical compound used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . It has a molecular formula of C13H7Cl2NO and a molecular weight of 264.1 g/mol .


Synthesis Analysis

The synthesis of “2-(2,4-Dichlorophenoxy)benzonitrile” involves complex chemical reactions . A green synthesis method using ionic liquid as the recycling agent has been proposed . This method eliminates the use of metal salt catalysts and simplifies the separation process .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichlorophenoxy)benzonitrile” is represented by the SMILES notation: ClC1=CC(Cl)=C(OC2=C(C=CC=C2)C#N)C=C1 . This compound belongs to the categories of Aromatic Heterocycles, Aromatic Cyclic Structures, Nitriles, and Aryl Halides .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-Dichlorophenoxy)benzonitrile” are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of other chemicals, temperature, and pressure .


Physical And Chemical Properties Analysis

“2-(2,4-Dichlorophenoxy)benzonitrile” is a white to almost white crystalline powder . It has a density of 1.4g/cm3 and a boiling point of 354.9ºC at 760 mmHg . The melting point is reported to be 84ºC .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye damage. It is also suspected of causing cancer. It is harmful if swallowed or in contact with skin . Personal protective equipment is recommended when handling this compound .

Future Directions

Research is ongoing to develop new methods for the synthesis of “2-(2,4-Dichlorophenoxy)benzonitrile” and similar compounds . One promising area of research is the development of controlled release formulations of pesticides that can reduce the volatilization and leaching risks .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLUAJUFCRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380334
Record name 2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)benzonitrile

CAS RN

175136-80-8
Record name 2-(2,4-Dichlorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

AMR01045 A mixture of 2,4-dichlorophenol (2.00 g, 12.27 mmol), 2-fluorobenzonitrile (1.49 g, 12.27 mmol) and potassium carbonate (1.7 g, 12.27 mmol) in DMF (10 mL) was stirred under reflux for 1.5 h. After removal of DMF, the residue was dissolved in DCM and washed with NaOH (5%, 3×20 mL) and brine. The organic layer was dried (MgSO4), filtered and evaporated and 2-(2,4-dichlorophenoxy)benzonitrile was obtained as an oil (2.73 g, 84%), which was used in the next step without further purification. Rf: 0.64 (DCM) 1H NMR (300 MHz, CDCl3) δ 6.73 (1H, dd, J=8.4 Hz), 7.13 (1H, d, J=8.7 Hz), 7.22 (1H, td, J=8.7, 1.0 Hz), 7.35 (1H, dd, J=8.7, 2.4 Hz), 7.56 (1H, d, J=2.4 Hz) and 7.73 (1H, dd, J=7.5, 2.7 Hz).
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2 g
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1.49 g
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1.7 g
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10 mL
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Yield
84%

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